molecular formula C15H10F6N2O3 B1680090 NS1643 CAS No. 448895-37-2

NS1643

Katalognummer B1680090
CAS-Nummer: 448895-37-2
Molekulargewicht: 380.24 g/mol
InChI-Schlüssel: NJFVQMRYJZHGME-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Bis(2-hydroxy-5-(trifluoromethyl)phenyl)urea, also known as NS1643, is a diphenylurea compound . It is a small organic molecule that has been tested for its ability to increase the activity of human ERG (HERG) channels expressed heterologously .


Chemical Reactions Analysis

1,3-Bis(2-hydroxy-5-(trifluoromethyl)phenyl)urea (this compound) has been reported to activate human ether-à-go-go-related gene current . It increased both steady-state and tail current at all voltages tested . The EC50 value for HERG channel activation was 10.5 μM .

Wissenschaftliche Forschungsanwendungen

Pharmakologische Aktivierung des Kaliumkanals Kv11.1

NS1643 ist bekannt für seine Fähigkeit, den Kaliumkanal Kv11.1 pharmakologisch zu aktivieren . Diese Aktivierung wurde in hERG-Kanälen getestet, wobei this compound sowohl den stationären als auch den Schwanzstrom bei allen getesteten Spannungen erhöhte . Der EC50-Wert für die Aktivierung des hERG-Kanals betrug 10,5 μM .

Antiarrhythmischer Ansatz

Die Anwendung von this compound führt zu einer verlängerten postrepolarisationsrefraktären Zeit . Diese Aktivierung des hERG-Kanals durch kleine Moleküle wie this compound erhöht die Repolarisationsreserve und stellt einen neuen antiarrhythmischen Ansatz dar .

Abschwächung der Migration von Triple-Negativen Brustkrebszellen

Untersuchungen haben gezeigt, dass die pharmakologische Aktivierung des Kaliumkanals Kv11.1 mit this compound die Migration von Triple-Negativen Brustkrebszellen abschwächen kann . Dies wird durch die Förderung der Dephosphorylierung von Caveolin-1 erreicht .

Förderung von Zell-Zell-Adhäsionskomplexen

Die Dephosphorylierung von Caveolin-1, induziert durch die Aktivierung von Kv11.1-abhängigem Cav-1 mit this compound, führte zu seiner Dissoziation von β-Catenin . Dies ermöglichte die Anhäufung von β-Catenin an den Zellgrenzen, wo es die Bildung von Zell-Zell-Adhäsionskomplexen durch Interaktionen mit R-Cadherin und Desmosomenproteinen erleichterte .

Regulation der Dynamik der fokalen Adhäsion

This compound reduzierte auch die Zellmigration und -invasion, was mit seiner Fähigkeit zur Regulation der Dynamik der fokalen Adhäsion übereinstimmt . Dies beleuchtet einen neuartigen pharmakologischen Mechanismus zur Förderung der Cav-1-Dephosphorylierung, der sich als effektiv erweisen könnte, um Metastasen zu reduzieren und die Kontakthemmung zu fördern .

Hemmung der Zellbewegung

Die Tracking-Analyse von MDA-MB-231-Zellen, die 6 Stunden lang this compound ausgesetzt waren, zeigte, dass this compound sowohl die Geschwindigkeit als auch die zurückgelegte Distanz der sich bewegenden Zellen signifikant hemmte .

Wirkmechanismus

Target of Action

NS1643, also known as “NS-1643” or “1,3-Bis(2-hydroxy-5-(trifluoromethyl)phenyl)urea”, is a human ether-a-go-go related gene (hERG) KV 11.1 channel activator . It primarily targets the hERG KV 11.1 and KV 11.2 channels . These channels play a crucial role in the electrical activity of the heart and are involved in the repolarization phase of the cardiac action potential .

Mode of Action

This compound interacts with its targets, the hERG KV 11.1 and KV 11.2 channels, by activating these channels . It exhibits different molecular mechanisms of action at KV 11.1 (hERG1) and KV 11.2 (hERG2) channels . The activation of these channels by this compound occurs in a dose-dependent manner . At a concentration of 10 µM, the steady-state outward current increases by about 80%, and this current increase is associated with a significant shift in the voltage dependence of activation to more negative potentials by about 15 mV .

Biochemical Pathways

This compound affects the biochemical pathways involving the hERG KV 11.1 and KV 11.2 channels. It has been found to inhibit the TGFβ signaling pathway via activation of Calcineurin, leading to the dephosphorylation of the downstream effectors R-SMADs . This results in the suppression of the mesenchymal phenotype, which is crucial for cancer cell migration and invasion .

Pharmacokinetics

It’s known that this compound is soluble in ethanol and dmso , which could potentially influence its bioavailability.

Result of Action

The activation of hERG KV 11.1 and KV 11.2 channels by this compound leads to various molecular and cellular effects. It has been found to inhibit the growth of breast cancer tumors in triple-negative breast cancer (TNBC) mouse models . Additionally, this compound inhibits cell migration and invasion of breast cancer cells . In the context of cardiac cells, this compound displays antiarrhythmic activity .

Action Environment

It’s worth noting that the effects of this compound can vary depending on the expression system used .

Zukünftige Richtungen

The future directions of 1,3-Bis(2-hydroxy-5-(trifluoromethyl)phenyl)urea research could involve further exploration of its potential as an antiarrhythmic agent . Its ability to activate human ERG (HERG) channels and increase the repolarization reserve presents an interesting new approach .

Eigenschaften

IUPAC Name

1,3-bis[2-hydroxy-5-(trifluoromethyl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F6N2O3/c16-14(17,18)7-1-3-11(24)9(5-7)22-13(26)23-10-6-8(15(19,20)21)2-4-12(10)25/h1-6,24-25H,(H2,22,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJFVQMRYJZHGME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00436481
Record name N,N'-Bis[2-hydroxy-5-(trifluoromethyl)phenyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

448895-37-2
Record name NS-1643
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0448895372
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N'-Bis[2-hydroxy-5-(trifluoromethyl)phenyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NS1643
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NS-1643
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0I579CNG0I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Bis(2-hydroxy-5-(trifluoromethyl)phenyl)urea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1,3-Bis(2-hydroxy-5-(trifluoromethyl)phenyl)urea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1,3-Bis(2-hydroxy-5-(trifluoromethyl)phenyl)urea
Reactant of Route 4
1,3-Bis(2-hydroxy-5-(trifluoromethyl)phenyl)urea
Reactant of Route 5
Reactant of Route 5
1,3-Bis(2-hydroxy-5-(trifluoromethyl)phenyl)urea
Reactant of Route 6
1,3-Bis(2-hydroxy-5-(trifluoromethyl)phenyl)urea

Q & A

A: NS1643 primarily acts as a potent activator of the hERG1 potassium channel, a protein crucial for regulating cardiac action potential duration. It achieves this by binding to a pocket near the extracellular ends of the S5/S6 segments of two adjacent hERG1 channel subunits. This binding leads to a shift in the voltage-dependence of inactivation to more positive potentials, effectively enhancing hERG1 currents. The downstream effects of this activation include:

  • Shortened action potential duration: This is a direct consequence of increased hERG1 currents leading to faster repolarization.
  • Suppression of arrhythmias: By enhancing repolarization, this compound can counteract the effects of factors that prolong the QT interval and increase the risk of arrhythmias.
  • Modulation of cellular processes: Research indicates that this compound can influence cellular processes such as autophagy, senescence, and epithelial-mesenchymal transition (EMT) in certain cancer cells.

ANone: this compound, also known as 1,3-Bis(2-hydroxy-5-(trifluoromethyl)phenyl)urea, is a diphenylurea compound. Unfortunately, specific spectroscopic data isn't readily available in the provided research papers.

    ANone: The provided research papers primarily focus on the pharmacological aspects of this compound and don't delve into its material compatibility or stability under various conditions outside of a biological context.

    ANone: this compound is primarily recognized for its interaction with ion channels and its role as a pharmacological tool compound. The provided research papers don't indicate any catalytic properties or applications outside of its pharmacological activity.

    ANone: Yes, computational methods have been employed to understand this compound's mechanism of action.

    • In silico docking: This technique helped predict potential binding sites of this compound on the hERG1 channel, guiding further mutagenesis studies.
    • Kinetic modeling: This approach, combined with electrophysiological data, provided insights into how this compound alters the gating kinetics of hERG1 channels.

    ANone: Research has identified key structural features influencing this compound's activity:

    • Trifluoromethyl groups: These substituents contribute to potency, possibly through interactions within the binding site.
    • Mutations in hERG1: Specific mutations can alter this compound sensitivity, highlighting important residues for binding and/or modulating the drug's effect.
    • Analog development: Studies exploring this compound analogs can provide further insights into the SAR and help optimize its pharmacological properties.

    ANone: The provided research papers primarily focus on the compound's mechanism of action and its effects on various biological systems. Information regarding SHE regulations and compliance is not discussed in these papers.

    ANone: While the research primarily focuses on this compound's electrophysiological effects, some information on its PK/PD can be gleaned:

    • Route of administration: Studies have used intravenous infusion and intraperitoneal injections of this compound.
    • Effective concentrations: Effects on hERG1 are observed in the micromolar range, with reported EC50 values varying depending on the experimental system.
    • Duration of action: The effects of this compound appear to be reversible, with action potential duration returning to baseline upon washout.

    ANone: this compound has demonstrated efficacy in both in vitro and in vivo models:

    • In vitro: Increased hERG current in heterologous expression systems (Xenopus oocytes, HEK293 cells) and native cardiomyocytes.
    • In vivo: Shortened QT intervals and suppression of arrhythmias in rabbit models of acquired long QT syndrome. Effects on pain responses in mouse models, likely through modulation of voltage-gated sodium channels.

    ANone: While the focus of the provided papers is primarily on the electrophysiological effects and potential therapeutic applications of this compound, limited information on its toxicology is available.

    • Cardiac effects: One study noted a decrease in dp/dt (a measure of cardiac contractility) in rabbits treated with this compound, suggesting potential negative inotropic effects.
    • Arrhythmia risk: Excessive shortening of action potential duration, particularly at high concentrations of this compound, can increase the risk of arrhythmias.

    ANone: The provided research papers primarily focus on characterizing the pharmacological effects of this compound and do not delve into specific drug delivery or targeting strategies.

    A: The research primarily focuses on the electrophysiological effects of this compound. While some electrocardiogram parameters like JT peak interval and JT area have been explored as potential biomarkers for arrhythmia risk with QT-shortening agents, they are not specific to this compound. Further research is needed to identify specific biomarkers for this compound efficacy or adverse effects.

      ANone: The provided research papers primarily focus on the compound's biological activity and do not discuss its environmental impact or degradation pathways.

      ANone: The provided research papers do not offer detailed information on dissolution, solubility, analytical method validation, quality control, immunogenicity, drug-transporter interactions, drug-metabolizing enzyme interactions, biocompatibility, biodegradability, alternatives and substitutes, recycling, research infrastructure, or historical context related to this compound.

      ANone: The discovery and characterization of this compound as a hERG1 activator represents a significant milestone in the field of cardiac electrophysiology. Its identification as a potential therapeutic agent for long QT syndrome and other cardiac arrhythmias has spurred research into hERG activators as a new class of antiarrhythmic drugs.

      A: this compound research demonstrates cross-disciplinary synergy between pharmacology, electrophysiology, and computational modeling. Its effects on cancer cells have sparked interest in exploring its potential as an anti-cancer agent, highlighting its relevance across different fields of biomedical research.

      Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

      Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.